3-Benzoyl-5-[1-(pyridin-2-yl)piperazin4-yl]-1,2,4-thiadiazole
Overview
Description
3-Benzoyl-5-[1-(pyridin-2-yl)piperazin4-yl]-1,2,4-thiadiazole is a heterocyclic compound that contains a thiadiazole ring, a piperazine moiety, and a pyridine ring. This compound is of interest due to its potential biological and pharmacological activities, making it a valuable target for research in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzoyl-5-[1-(pyridin-2-yl)piperazin4-yl]-1,2,4-thiadiazole typically involves multi-step procedures. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which can then be deprotected and cyclized to form the desired thiadiazole derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-Benzoyl-5-[1-(pyridin-2-yl)piperazin4-yl]-1,2,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives.
Scientific Research Applications
3-Benzoyl-5-[1-(pyridin-2-yl)piperazin4-yl]-1,2,4-thiadiazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Benzoyl-5-[1-(pyridin-2-yl)piperazin4-yl]-1,2,4-thiadiazole involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in disease pathways or interact with receptors to produce a therapeutic effect .
Comparison with Similar Compounds
Similar Compounds
3-(Piperazin-1-yl)-1,2-benzothiazole: This compound also contains a piperazine moiety and exhibits similar biological activities.
3(5)-Substituted Pyrazoles: These compounds share structural similarities and are used in similar research applications.
Uniqueness
3-Benzoyl-5-[1-(pyridin-2-yl)piperazin4-yl]-1,2,4-thiadiazole is unique due to its combination of a thiadiazole ring, a piperazine moiety, and a pyridine ring. This unique structure contributes to its distinct biological and pharmacological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C18H17N5OS |
---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
phenyl-[5-(4-pyridin-2-ylpiperazin-1-yl)-1,2,4-thiadiazol-3-yl]methanone |
InChI |
InChI=1S/C18H17N5OS/c24-16(14-6-2-1-3-7-14)17-20-18(25-21-17)23-12-10-22(11-13-23)15-8-4-5-9-19-15/h1-9H,10-13H2 |
InChI Key |
OJUYWVBWBVDBIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C3=NC(=NS3)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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